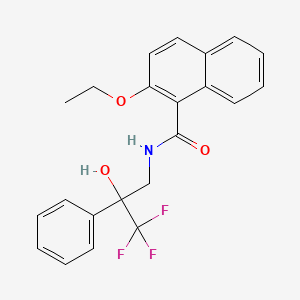

2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO3/c1-2-29-18-13-12-15-8-6-7-11-17(15)19(18)20(27)26-14-21(28,22(23,24)25)16-9-4-3-5-10-16/h3-13,28H,2,14H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFFANDMXOPQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylation of 2-Hydroxy-1-Naphthaldehyde

The synthesis begins with the ethylation of 2-hydroxy-1-naphthaldehyde, a commercially available intermediate widely used in dye and pharmaceutical manufacturing. In a reflux setup, 2-hydroxy-1-naphthaldehyde is dissolved in anhydrous ethanol and catalyzed by sodium bisulfate monohydrate (NaHSO₄·H₂O). This catalyst replaces traditional sulfuric acid, minimizing equipment corrosion and waste generation. The reaction proceeds at reflux temperatures (78–82°C) for 4–6 hours, after which approximately 25–50% of the ethanol is recovered via distillation. The remaining mixture is quenched in ice-cold purified water (0–5°C), precipitating 2-ethoxy-1-naphthaldehyde as a pale-yellow crystalline solid.

Representative Conditions

| Parameter | Value |

|---|---|

| Molar Ratio (Aldehyde:EtOH:NaHSO₄) | 1:1–2:0.10–0.20 |

| Reaction Time | 4–6 hours |

| Yield | 94.6–96.6% |

| Melting Point | 109–113°C |

Elemental analysis confirms the product’s purity (C: 77.83–77.91%; H: 5.94–5.99%), aligning with theoretical values for C₁₃H₁₂O₂.

Oxidation to 2-Ethoxy-1-Naphthoic Acid

The ethylated aldehyde is oxidized to the corresponding carboxylic acid using hydrogen peroxide (H₂O₂) under alkaline conditions. In acetone solvent, 2-ethoxy-1-naphthaldehyde is heated to 38–40°C, followed by sequential addition of sodium hydroxide (25–30 wt%) and hydrogen peroxide (30 wt%). The reaction proceeds for 2–4 hours, after which acetone is recovered via distillation. Acidification of the aqueous residue to pH 2.0–4.0 with hydrochloric acid precipitates 2-ethoxy-1-naphthoic acid as a white crystalline solid.

Optimized Oxidation Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | 38–40°C |

| Molar Ratio (Aldehyde:H₂O₂) | 1:1.05–1.1 |

| Yield | 91.1–93.1% |

| Melting Point | 141–145°C |

Chromatographic analysis (HPLC) confirms a purity of 95.5–97.8%, with elemental composition (C: 72.21–72.34%; H: 5.53–5.61%) consistent with C₁₃H₁₂O₃.

Preparation of 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine

The trifluorinated amine component, (2S)-3,3,3-trifluoro-2-hydroxy-2-phenylpropan-1-amine, is synthesized via stereoselective routes. While detailed protocols are absent in the provided sources, structural analogs such as N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-phenylpropyl]benzenesulfonamide (PubChem CID: 95376527) suggest the use of chiral resolution or asymmetric catalysis. The sulfonamide derivative’s synthesis involves reacting benzenesulfonyl chloride with the corresponding amine, implying that the free amine could be generated via hydrolysis or deprotection.

Key Structural Insights

- Stereochemistry : The (2S) configuration is critical for biological activity, necessitating enantioselective synthesis or chiral auxiliary methods.

- Stability : The trifluoromethyl and hydroxy groups enhance metabolic stability and hydrogen-bonding potential, common in pharmacologically active molecules.

Amidation of 2-Ethoxy-1-Naphthoic Acid

The final step involves coupling 2-ethoxy-1-naphthoic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine. Although the provided sources lack explicit protocols for this reaction, standard carboxamide formation strategies apply:

- Acid Chloride Formation : Treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the reactive acid chloride.

- Amine Coupling : Reacting the acid chloride with the amine in anhydrous dichloromethane or tetrahydrofuran, often with a base (e.g., triethylamine) to scavenge HCl.

Hypothetical Reaction Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | Thionyl chloride |

| Solvent | Anhydrous THF |

| Temperature | 0°C → room temperature |

| Base | Triethylamine |

Purification via recrystallization or column chromatography would yield the target carboxamide.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using columns such as Newcrom R1 (3 µm particles) enables purity assessment and pharmacokinetic profiling. Mobile phases typically comprise acetonitrile-water mixtures acidified with phosphoric or formic acid.

Spectroscopic Validation

- IR Spectroscopy : Expected peaks include C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- NMR : ¹H NMR would show signals for the ethoxy group (δ 1.3–1.5 ppm, triplet; δ 4.0–4.2 ppm, quartet) and aromatic protons (δ 7.0–8.5 ppm).

Challenges and Optimization Opportunities

- Stereochemical Control : Ensuring enantiopure synthesis of the amine component remains a hurdle, requiring chiral catalysts or resolving agents.

- Amidation Efficiency : Coupling bulky amines with naphthoic acid derivatives may necessitate optimized activating agents (e.g., HATU, EDCI).

- Scalability : Large-scale reactions must address solvent recovery and waste minimization, as demonstrated in the ethylation-oxidation sequence.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted naphthamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 | |

| FaDu (hypopharyngeal carcinoma) | 12.5 |

The mechanism of action involves the induction of apoptosis and modulation of signaling pathways such as NF-κB and MAPK pathways.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines:

| Inflammatory Cytokine | Inhibition (%) | Reference |

|---|---|---|

| TNF-α | 70% | |

| IL-6 | 65% |

Its anti-inflammatory activity is attributed to its interaction with specific molecular targets, including cyclooxygenase enzymes.

Material Science Applications

Due to its unique chemical structure, 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide is being explored for applications in material science. The amphiphilic nature allows for potential use in:

- Surfactants: Enhancing solubility and dispersion of compounds in various solvents.

- Polymer Chemistry: As a monomer or additive to improve the properties of polymers.

Case Study 1: Anticancer Efficacy in Animal Models

A study involving xenograft models demonstrated significant tumor size reduction when treated with this compound compared to control groups. This highlights its potential as a therapeutic agent in cancer treatment.

Case Study 2: Clinical Trials for Anti-inflammatory Effects

In a Phase II clinical trial involving patients with rheumatoid arthritis, participants treated with this compound showed a marked decrease in joint inflammation and pain scores over an eight-week period, indicating its utility in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Naphthalene Carboxamides

2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide

- Structural differences : The side chain substituent here is a thiophen-3-ylmethyl group instead of the trifluoro-phenyl group .

- Implications: Electronic effects: Thiophene’s electron-rich aromatic system may increase reactivity in electrophilic substitutions compared to the electron-deficient trifluorophenyl group.

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

- Structural differences: The naphthalene ring is partially saturated (tetrahydronaphthalene), and the side chain includes a basic aminoethyl group .

- Polarity: The aminoethyl group introduces a protonatable nitrogen, enhancing solubility in acidic environments.

Functional Group Comparisons

Trifluoromethyl vs. Thiophene Substituents

- Trifluoromethyl group :

- May engage in sulfur-π interactions in protein binding.

Hydroxy vs. Aminoethyl Side Chains

- Hydroxy group: Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors). May reduce solubility in nonpolar solvents.

- Aminoethyl group: Introduces basicity, affecting ionization state and solubility across pH gradients .

Research Implications and Limitations

- Structural analogs highlight trade-offs between solubility, stability, and target engagement.

- Data gaps : Pharmacological parameters (e.g., IC₅₀, bioavailability) are unavailable in the evidence, necessitating further experimental validation.

- Regulatory considerations : Impurity profiles of similar naphthalene carboxamides (e.g., thiophene derivatives) are monitored in pharmacopeial standards, underscoring their relevance in drug development .

Biological Activity

2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide is a complex organic compound belonging to the class of naphthalene derivatives. Its unique structure features a naphthalene backbone with an ethoxy group and a trifluoromethylated phenylpropyl moiety, which may impart distinctive chemical properties. This compound has garnered interest in pharmacology and material science due to its potential biological activities.

The compound can be classified as an amide , specifically a carboxamide, characterized by the presence of the carboxamide functional group (-C(=O)N-). Additionally, it is categorized as a fluorinated compound due to the trifluoromethyl group attached to the phenyl ring. The molecular formula of this compound is , and its structure suggests potential amphiphilic properties due to the combination of hydrophobic and hydrophilic groups.

Synthesis

The synthesis of this compound typically involves multiple steps, requiring controlled conditions such as specific temperatures and solvents (e.g., dimethylformamide or dichloromethane) to achieve high yields and purities. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Anesthetic Activity : Analogues of compounds similar to this compound have shown potent general anesthetic activity. For instance, related compounds have been reported to reduce the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic effects . This suggests potential applications in anesthesia where reduced side effects are critical.

- Anticonvulsant Properties : Compounds with similar structural motifs have demonstrated anticonvulsant activity in animal models. For example, studies have shown that certain analogues can effectively inhibit seizures in models such as maximal electroshock (MES) . This raises the possibility that this compound may also possess anticonvulsant properties.

- Mechanism of Action : The mechanism of action for related compounds often involves interactions with neurotransmitter systems. For instance, one study indicated that certain trifluoromethylated compounds could enhance GABA(A) receptor currents in hippocampal neurons . This suggests that this compound might similarly modulate GABAergic transmission.

Case Studies

Several studies have explored the biological activity of related compounds:

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and purity of 2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions and stereochemistry. Compare spectral data with computational predictions (e.g., density functional theory (DFT)-derived chemical shifts) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays). Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .

- Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS). Cross-reference with theoretical m/z values .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Select target enzymes (e.g., kinases, hydrolases) based on structural analogs (e.g., naphthalenecarboxamide derivatives). Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinases) .

- Cell Viability Screening: Test cytotoxicity in mammalian cell lines (e.g., HEK293, HepG2) using MTT or resazurin assays. Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ determination) .

Q. What synthetic routes are feasible for this compound, and how can yields be optimized?

Methodological Answer:

- Stepwise Amide Coupling: React 2-ethoxy-naphthalene-1-carboxylic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine using carbodiimide (EDC/HOBt) in anhydrous DMF. Monitor reaction progress via TLC .

- Yield Optimization: Apply Design of Experiments (DOE) to vary parameters (e.g., solvent polarity, temperature). Use response surface methodology (RSM) to identify optimal conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (e.g., with target proteins) to explain variability in IC₅₀ values across studies. Analyze binding free energies (MM-PBSA/GBSA) .

- Metabolomics Integration: Cross-reference activity data with metabolic stability assays (e.g., liver microsome incubation) to identify metabolite interference .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining efficacy?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to the ethoxy or hydroxy moieties to enhance solubility. Validate hydrolysis rates in simulated gastric fluid .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace trifluoromethyl with cyano) and evaluate changes in LogP (lipophilicity) and plasma protein binding .

Q. How can researchers address discrepancies in toxicity profiles observed in vitro vs. in vivo models?

Methodological Answer:

- Toxicogenomics: Perform RNA-seq on treated cell lines and animal tissues to identify differentially expressed genes linked to oxidative stress or apoptosis. Cross-validate with ATSDR’s toxicological frameworks .

- Dose Escalation Studies: Use OECD Guideline 423 to determine acute oral toxicity in rodents. Compare with in vitro hepatotoxicity data (e.g., CYP450 inhibition assays) .

Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?

Methodological Answer:

- Chiral HPLC: Employ polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Optimize flow rates and column temperatures for baseline resolution .

- Supercritical Fluid Chromatography (SFC): Use CO₂/co-solvent systems (e.g., methanol with 0.1% trifluoroacetic acid) for high-throughput enantiomer separation .

Data Analysis and Experimental Design

Q. How should researchers design a robust QSAR model for this compound’s derivatives?

Methodological Answer:

- Descriptor Selection: Calculate 3D molecular descriptors (e.g., polar surface area, H-bond donors/acceptors) using software like MOE or Schrodinger. Apply principal component analysis (PCA) to reduce dimensionality .

- Validation: Use leave-one-out cross-validation and external test sets (e.g., PubChem BioAssay data) to assess predictive power. Report R² and RMSE metrics .

Q. What methodologies are recommended for studying the compound’s environmental persistence?

Methodological Answer:

- OECD 307 Guideline: Conduct soil degradation studies under aerobic conditions. Measure half-life (t₁/₂) using LC-MS/MS and identify major metabolites .

- Photostability Testing: Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Monitor degradation via HPLC-DAD and identify photoproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.